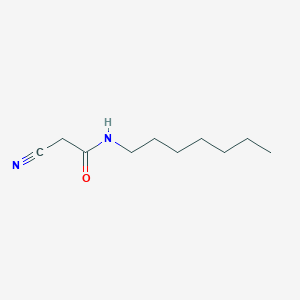

2-cyano-N-heptylacetamide

Description

2-Cyano-N-heptylacetamide (CAS No. 52493-38-6) is a cyano-substituted acetamide derivative with the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol . Structurally, it features a heptyl alkyl chain attached to the acetamide backbone, which confers unique physicochemical properties such as enhanced lipophilicity compared to shorter-chain analogs. This compound is primarily utilized as a pharmaceutical intermediate and research chemical, with applications in medicinal chemistry and synthetic organic chemistry .

Properties

IUPAC Name |

2-cyano-N-heptylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-2-3-4-5-6-9-12-10(13)7-8-11/h2-7,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWGIMFYYVRCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405209 | |

| Record name | 2-cyano-N-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52493-38-6 | |

| Record name | 2-cyano-N-heptylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-heptylacetamide typically involves the cyanoacetylation of heptylamine with cyanoacetic acid or its derivatives. One common method includes the reaction of heptylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-heptylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can engage in condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate.

Solvents: Ethanol, dimethylformamide (DMF).

Catalysts: Triethylamine, dicyclohexylcarbodiimide (DCC).

Major Products Formed

Heterocyclic Compounds: Reaction with hydrazonoyl chloride can yield aminopyrazole derivatives.

Substituted Amides: Reaction with various amines can produce substituted amides.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-cyano-N-heptylacetamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds synthesized from this base showed effectiveness against various strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting strong antibacterial properties. For instance, derivatives displayed MIC values ranging from 16 to 64 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound could modulate the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo models further supported these findings, showing a reduction in paw edema in CFA-induced inflammation models . The compound's ability to inhibit leukocyte migration during zymosan-induced peritonitis was also significant, indicating its potential as an anti-inflammatory agent.

Synthesis of Heterocycles

This compound serves as a versatile precursor for synthesizing various nitrogenous heterocycles, such as thiazoles, dihydropyridines, and imidazoles. These heterocycles are of considerable interest due to their diverse biological activities, including antimicrobial and anticancer properties . The straightforward synthesis pathways utilizing this compound allow for the rapid development of new pharmaceutical agents.

Drug Development

The compound's structural features make it a candidate for drug development targeting specific enzymes or pathways involved in disease mechanisms. For instance, modifications of the 2-cyano group have been explored to enhance the selectivity and potency against specific biological targets related to diseases like hypertension and inflammatory disorders .

Antimicrobial Activity Study (2024)

- Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were noted on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Anti-inflammatory Activity Evaluation (2023)

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Synthesis and Characterization of Derivatives (2025)

- Objective : Develop novel derivatives with enhanced biological activity.

- Findings : New derivatives synthesized from this compound exhibited improved antimicrobial activity compared to the parent compound.

Tables

| Application Area | Findings/Results |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus, MIC = 32 µg/mL |

| Effective against Escherichia coli, MIC = 64 µg/mL | |

| Anti-inflammatory Effects | Reduced IL-1β and TNFα production in macrophages |

| Significant reduction in paw edema in animal models | |

| Synthesis Utility | Precursor for thiazoles, dihydropyridines, imidazoles |

Mechanism of Action

The mechanism of action of 2-cyano-N-heptylacetamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s ability to form hydrogen bonds and participate in condensation reactions makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Application Differences

Key Observations:

Shorter chains (e.g., dimethyl or diethyl) reduce steric hindrance, favoring synthetic flexibility .

Functional Group Impact: Cyano group: Present in all listed compounds, it enhances electrophilicity, enabling nucleophilic reactions in drug synthesis . Chloro substituents (e.g., in alachlor) confer herbicidal activity by disrupting plant lipid biosynthesis .

Physicochemical and Toxicological Data

Table 2: Comparative Physicochemical Properties

Notes:

- Toxicity data for this compound remains sparse, though structurally similar compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) caution against unverified handling due to understudied toxicological profiles .

- Alachlor’s well-documented herbicidal use contrasts with the pharmaceutical focus of cyano-acetamides .

Biological Activity

2-Cyano-N-heptylacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound (CAS Number: 52493-38-6) features a cyano group attached to a heptylacetamide backbone. Its structure can be represented as follows:

This compound's properties, such as solubility and permeability, are crucial for its biological activity. According to available data, it is not a substrate for P-glycoprotein (P-gp) and does not inhibit major cytochrome P450 enzymes, suggesting a favorable profile for further development .

The biological activity of this compound has been linked to various mechanisms:

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound and its derivatives:

- Antiplasmodial Activity : A study demonstrated that certain carboxamide derivatives exhibited significant antiplasmodial activity at concentrations as low as 3 µM. Although specific data for this compound is limited, structural analogs suggest potential efficacy against malaria parasites .

- Kinase Inhibition : Research on related compounds revealed that modifications to the acetamide structure can enhance inhibitory activity against kinases like TAK1. For example, an imidazopyridine derivative with a similar moiety showed an IC50 value of 27 nM against TAK1, indicating strong potential for therapeutic applications in oncology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | TAK1 | TBD | Potential Inhibitor |

| Imidazopyridine derivative | TAK1 | 27 | Reversible Inhibitor |

| Carboxamide derivatives | Plasmodium falciparum | <10% viability at 3 µM | Antiplasmodial |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyano-N-heptylacetamide, and what purity benchmarks should be prioritized during synthesis?

- Methodological Answer : A common approach involves the nucleophilic substitution of heptylamine with cyanoacetamide derivatives under anhydrous conditions. Refluxing in aprotic solvents (e.g., acetonitrile) with catalytic bases like triethylamine can enhance reaction efficiency. Post-synthesis, purity should be assessed via HPLC (≥98% purity) or GC-MS to confirm the absence of unreacted precursors or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated solvents (e.g., CDCl) to identify key signals: the cyano group (~110-120 ppm in ), heptyl chain methylenes (1.2–1.6 ppm in ), and acetamide carbonyl (~165–170 ppm in ) .

- FT-IR : Confirm the presence of C≡N (2240–2260 cm) and amide C=O (1640–1680 cm) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to minimize inhalation risks, as cyanated compounds may release toxic vapors under heat .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side-product formation?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to reduce cyano group hydrolysis.

- Catalysis : Transition-metal catalysts (e.g., CuI) can accelerate coupling reactions, though stoichiometric ratios must be carefully calibrated to avoid metal contamination .

- Kinetic Monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How should contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : Assess conformational flexibility or hydrogen bonding by analyzing signal coalescence at elevated temperatures.

- 2D Techniques : Employ COSY, HSQC, or NOESY to distinguish overlapping signals and confirm spatial proximity of protons .

- Cross-Validation : Compare data with computational predictions (e.g., DFT-based chemical shift calculations) to identify anomalies .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites susceptible to nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects to assess steric hindrance around the cyano group .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS.

- pH Profiling : Dissolve the compound in buffered solutions (pH 2–12) and monitor hydrolysis rates using UV-Vis spectroscopy (λ = 210–230 nm for cyano absorption) .

Data Analysis and Validation

- Handling Contradictory Findings : Apply triangulation by cross-referencing spectroscopic data, computational models, and synthetic yields. For instance, discrepancies in melting points may arise from polymorphic forms, necessitating XRD analysis .

- Quality Control : Establish a reference standard (e.g., NIST-traceable material) for batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.